

Boc-L-beta-homoproline CAS number

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Compound of Interest

Compound Name: *Boc-L-beta-homoproline*

Cat. No.: *B558355*

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An In-depth Technical Guide to **Boc-L-beta-homoproline**

Introduction

N-tert-Butoxycarbonyl-L-beta-homoproline (**Boc-L-beta-homoproline**) is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug development.^{[1][2]} Its unique structural properties, particularly the extension of the carboxylic acid group by a methylene unit compared to its proteinogenic counterpart, proline, offer distinct advantages in the design of novel peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during multi-step synthesis, allowing for its controlled incorporation into complex molecular architectures.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **Boc-L-beta-homoproline** for researchers, scientists, and drug development professionals.

Physicochemical Properties

Boc-L-beta-homoproline is typically a white to off-white powder.^[1] Its key properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	56502-01-3	[1] [3] [4] [5]
Synonyms	Boc-L-β-HomoPro-OH, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, (S)-1-(tert-Butoxycarbonyl)-2-pyrrolidineacetic acid	[1] [5]
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[1] [3]
Molecular Weight	229.27 g/mol	[3] [5]
Appearance	White to off-white powder	[1]
Purity	≥ 98% (HPLC)	[1]
Melting Point	98-99 °C	[5]
Optical Rotation	[\alpha]D ²⁰ = -35 ± 1° (c=1 in DMF)	[1]
Storage Conditions	0-8 °C	[1]

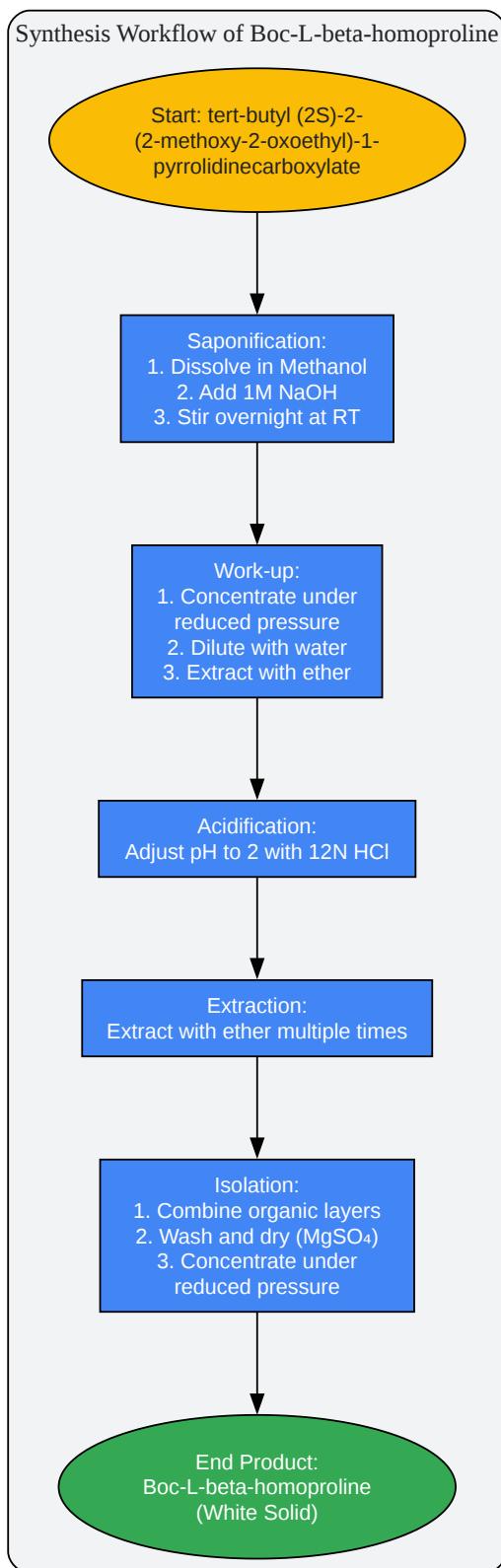
Synthesis of Boc-L-beta-homoproline

The synthesis of **Boc-L-beta-homoproline** can be achieved from methyl (S)-2-(2-pyrrolidinyl)acetate. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis from Methyl (S)-2-(2-pyrrolidinyl)acetate.[4]

- Saponification: Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.
- Add 50 mL of 1 M aqueous sodium hydroxide solution to the mixture.
- Stir the reaction mixture at room temperature overnight.
- Work-up: Concentrate the solution under reduced pressure to a volume of approximately 100 mL.

- Dilute the concentrated solution with 300 mL of water and extract twice with 100 mL portions of ether to remove any unreacted starting material.
- Acidification: Acidify the aqueous phase to a pH of 2 using 12N hydrochloric acid.
- Extraction: Extract the acidified aqueous layer with ether three times (2 x 100 mL, then 1 x 100 mL after saturating the aqueous layer with sodium chloride).
- Drying and Isolation: Combine all the organic layers, wash sequentially with water and saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.
- Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the final product, (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid, as a white solid (7.28 g, 92.6% yield).



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Caption: Workflow for the synthesis of **Boc-L-beta-homoproline**.

Applications in Research and Drug Development

Boc-L-beta-homoproline is a versatile building block with significant applications in several areas of research and pharmaceutical development.

- Peptide Synthesis: It is a key component in the synthesis of peptides and peptidomimetics. [1] Its incorporation can induce specific secondary structures and enhance the stability of the resulting peptides against enzymatic degradation. It is particularly useful in creating cyclic peptides, which are important in drug development due to their constrained conformation and improved biological activity.[1][2]
- Pharmaceutical Development: This compound is utilized in the design of novel therapeutic agents. For instance, it is a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, an enzyme implicated in various inflammatory and fibrotic diseases.[4] It is also used in neuropharmacology to develop compounds that can target specific receptors. [1]
- Bioconjugation: **Boc-L-beta-homoproline** is employed in bioconjugation processes.[1] This allows for the attachment of biomolecules to other molecules or surfaces, which can be leveraged to create advanced drug delivery systems with targeted release mechanisms.[1][6]
- Protein Engineering: The compound can be used to modify proteins, aiming to improve their stability and functionality. This is a critical aspect of developing therapeutic proteins with enhanced efficacy and longer half-lives.[1]

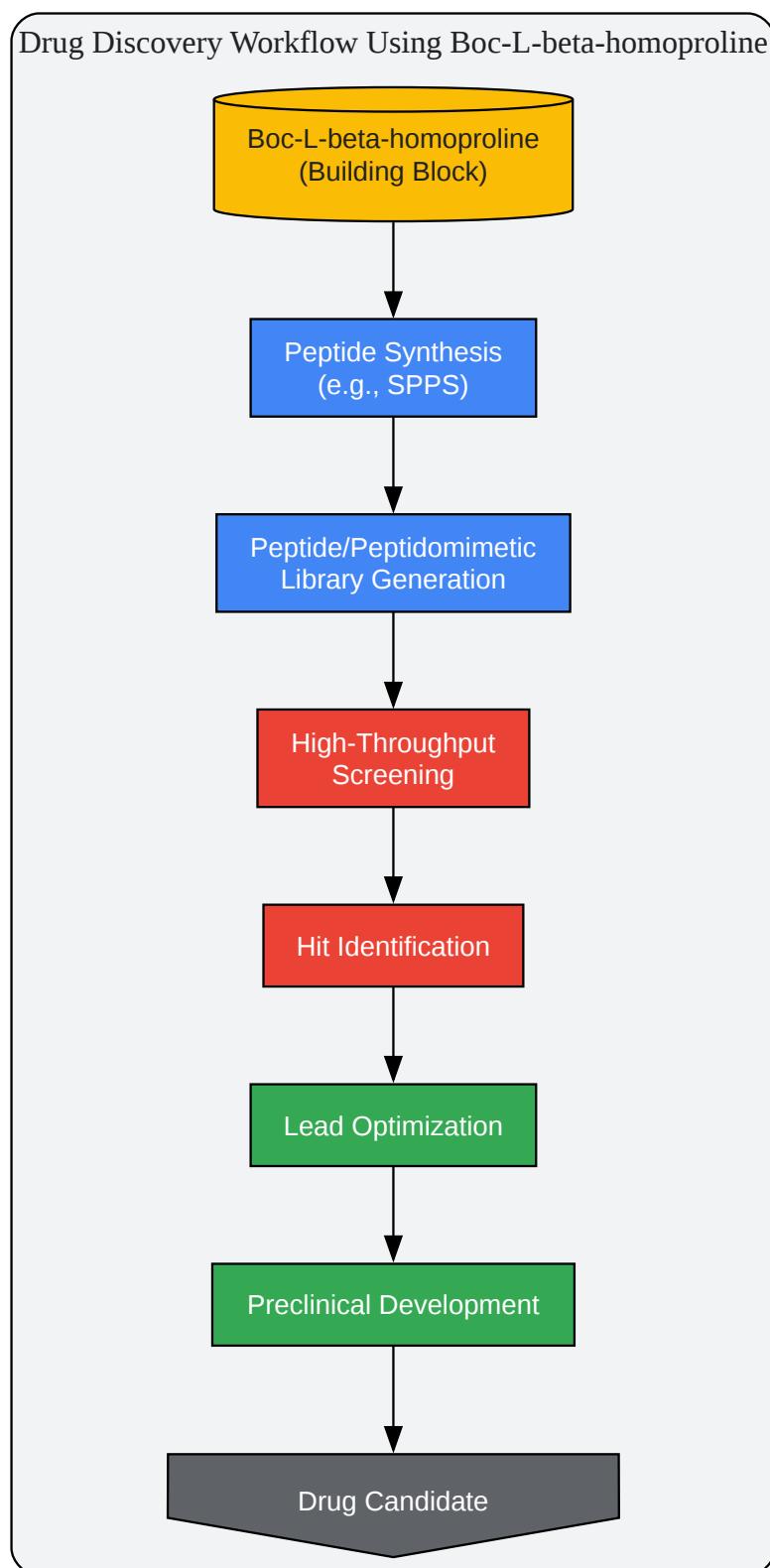
Experimental Protocol: Peptide Coupling

The primary application of **Boc-L-beta-homoproline** is in peptide synthesis. The following is a representative protocol for coupling **Boc-L-beta-homoproline** to an amino acid ester using common coupling reagents. This process is a fundamental step in Boc-based solid-phase or solution-phase peptide synthesis.

Protocol: EDC/HOBt Mediated Coupling.[7]

This protocol is adapted from standard procedures for Boc-amino acid coupling.

- Activation: In a round-bottom flask, dissolve **Boc-L-beta-homoproline** (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM) or a mixture of DCM/Dimethylformamide (DMF).
- Cool the solution to 0 °C in an ice bath.
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
- Neutralization of Amino Acid Ester: In a separate flask, dissolve the desired amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the salt. Stir for 15 minutes at room temperature.
- Coupling: Add the neutralized amino acid ester solution to the activated **Boc-L-beta-homoproline** solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate under reduced pressure to obtain the crude dipeptide.
- Purification: Purify the crude product by column chromatography on silica gel.



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Caption: Role of **Boc-L-beta-homoproline** in a typical drug discovery workflow.

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